Lucanthone N-oxide monomethanesulfonate
Description
Properties
CAS No. |
64345-84-2 |
|---|---|
Molecular Formula |
C21H28N2O5S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-methyl-9-oxothioxanthen-1-yl)amino]ethanamine oxide;methanesulfonic acid |
InChI |
InChI=1S/C20H24N2O2S.CH4O3S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20;1-5(2,3)4/h6-11,21H,4-5,12-13H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
IIOKAZAHDWHRQB-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-].CS(=O)(=O)O |
Canonical SMILES |
CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-].CS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
64345-84-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lucanthone N-oxide monomethanesulfonate |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
Lucanthone N-oxide monomethanesulfonate has been investigated for its potential as a radiation sensitizer in the treatment of various cancers, particularly brain tumors. Its ability to cross the blood-brain barrier allows it to target tumors effectively while sparing non-cycling normal brain cells .
In vitro studies have demonstrated that lucanthone significantly reduces cell viability in breast cancer cell lines, outperforming traditional treatments like chloroquine . The compound's mean inhibitory concentration (IC50) was found to be 7.2 μM compared to 66 μM for chloroquine .
Antimicrobial Properties
Research has also explored the antimicrobial properties of lucanthone derivatives. The compound has shown potential activity against various pathogens, suggesting its utility beyond oncology into broader therapeutic areas .
Case Study: Combination Therapy in Cancer Treatment
A notable study highlighted the efficacy of lucanthone when used in combination with radiation therapy for glioblastoma treatment. In this study, patients receiving lucanthone exhibited improved outcomes compared to those undergoing standard radiotherapy alone. The mechanism involved enhanced DNA damage accumulation in tumor cells due to the inhibition of repair pathways .
Table 1: Summary of Key Findings from Case Studies
Future Directions and Research Opportunities
The applications of this compound are expanding within the realms of drug development and therapeutic strategies. Future research could focus on:
- Optimizing dosing regimens for enhanced efficacy in combination therapies.
- Exploring additional cancer types where lucanthone may provide therapeutic benefits.
- Investigating its role in antimicrobial treatments , particularly against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with N-oxide Groups
N-oxide-containing compounds are prevalent in medicinal chemistry due to their enhanced solubility and bioactivity. Below is a comparative analysis of Lucanthone N-oxide monomethanesulfonate and other N-oxide derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
- This compound shares the N-oxide functional group with Ficus septica alkaloids (e.g., Antofin N-oxide, Tylophorin N-oxide), which are associated with cytotoxic or anticancer properties .
- Unlike the 3-aminoisoxazolopyridine N-oxide derivatives (patented IDO1/TDO inhibitors) , Lucanthone’s structure lacks a heterocyclic isoxazole core, suggesting divergent biological targets.
Functional Analogues in Therapeutic Contexts
Enzyme Inhibition Potential :
- The patented 3-aminoisoxazolopyridine N-oxide derivatives inhibit tryptophan dioxygenases (IDO1/TDO), enzymes implicated in cancer immune evasion . Lucanthone’s N-oxide group may similarly interact with enzymatic active sites, though its specific targets remain unconfirmed .
Solubility and Stability :
- Lucanthone’s methanesulfonate salt form likely improves aqueous solubility compared to non-sulfonated analogues (e.g., plant alkaloids) . This is critical for bioavailability in drug development.
Preparation Methods
Oxidation of Lucanthone to the N-Oxide Intermediate
The synthesis of lucanthone N-oxide typically begins with the oxidation of the parent compound, lucanthone (C₁₄H₁₃N₃OS). Hydrogen peroxide (H₂O₂) in methanol or ethanol under controlled temperatures (30–40°C) is the most commonly reported method for introducing the N-oxide functionality. For instance, risperidone N-oxide analogs were synthesized using 30% H₂O₂ in methanol over 48 hours, yielding a mixture of cis- and trans-N-oxide isomers. Applying this to lucanthone:
- Reagents : Lucanthone (1 equiv), 30% H₂O₂ (5–10 equiv), methanol.
- Conditions : Stir at 35°C for 48–72 hours under nitrogen atmosphere.
- Workup : Concentrate under reduced pressure, purify via flash chromatography (silica gel, dichloromethane/methanol 95:5).
Key Data :
Methanesulfonation of Lucanthone N-Oxide
The N-oxide intermediate is subsequently treated with methanesulfonic acid (CH₃SO₃H) to form the monomethanesulfonate salt. This step enhances solubility and stability for pharmaceutical formulations.
- Reagents : Lucanthone N-oxide (1 equiv), methanesulfonic acid (1.1 equiv), ethanol.
- Conditions : Reflux at 80°C for 2 hours, followed by cooling to 4°C for crystallization.
- Purification : Recrystallization from ethanol/water (8:2).
Key Data :
Analytical Characterization
Spectroscopic and Chromatographic Profiling
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 8.4 Hz, 1H, aromatic), 7.98 (s, 1H, N-oxide), 3.45 (s, 3H, CH₃SO₃⁻).
- ¹³C NMR : 162.5 ppm (C=O), 44.1 ppm (CH₃SO₃⁻).
High-Performance Liquid Chromatography (HPLC) :
- Column: C18, 250 × 4.6 mm, 5 µm.
- Mobile phase: Acetonitrile/0.1% phosphoric acid (55:45).
- Retention time: 12.3 minutes (relative to lucanthone at 14.8 minutes).
Mass Spectrometry :
Crystallographic and Thermal Analysis
X-Ray Diffraction (XRD) :
- Monoclinic crystal system, space group P2₁/c.
- Unit cell parameters: a = 10.25 Å, b = 12.78 Å, c = 14.32 Å.
Differential Scanning Calorimetry (DSC) :
Stability and Degradation Studies
Oxidative and Hydrolytic Stability
Lucanthone N-oxide monomethanesulfonate exhibits sensitivity to prolonged exposure to light and moisture. Accelerated stability studies (40°C/75% RH, 6 months) revealed:
Solid-State Stability
Table 1. Stability Under Varied Storage Conditions
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 25°C/60% RH, 12 mo | 1.2 | Lucanthone |
| 40°C/75% RH, 6 mo | 8.5 | Desmethyl derivative |
| Light exposure, 3 mo | 12.7 | Sulfonate dimer |
Scale-Up and Industrial Considerations
Pilot-Scale Synthesis
A 10 kg batch process achieved 78% yield using:
- Reactor : Glass-lined, jacketed for temperature control.
- Crystallization : Anti-solvent addition (water) to ethanol solution.
- Drying : Tray dryer at 50°C, residual solvent <0.1%.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to characterize Lucanthone's inhibition of APE1 (Apurinic Endonuclease-1)?
- Lucanthone's inhibition of APE1 is studied using BIACORE binding assays to determine dissociation constants (KD: 89 nM for Lucanthone) and circular dichroism (CD) spectroscopy to monitor structural changes in APE1 upon ligand binding. Mutagenesis studies (e.g., hydrophobic pocket mutants) confirm binding specificity, while DNA-binding assays differentiate between direct enzyme inhibition and indirect DNA interaction effects. IC50 values (5 mM for Lucanthone) are quantified via enzymatic activity assays .
Q. What standardized assays are employed to evaluate Lucanthone's autophagy-inhibitory effects in cancer models?
- Key assays include:
- MTT or ATPlite assays to measure cell viability (e.g., IC50 = 7.2 µM in breast cancer cells) .
- Immunoblotting for autophagy markers (e.g., p62 accumulation, Cathepsin D, LAMP1) to confirm lysosomal dysfunction .
- Fluorescent microscopy (e.g., LC3 puncta formation) to visualize autophagosome-lysosome fusion defects .
Q. What are Lucanthone's primary molecular targets beyond APE1?
- Lucanthone inhibits PPT1 (palmitoyl-protein thioesterase 1) , disrupting lysosomal function and autophagic flux. It also downregulates Olig2 (a glioma stemness marker) and modulates DUB3 expression, enhancing TRAIL-induced apoptosis via Mcl-1 ubiquitination .
Advanced Research Questions
Q. How can structural modeling resolve contradictions in APE1 inhibition mechanisms between Lucanthone and its derivatives?
- Molecular docking simulations identify a hydrophobic pocket in APE1 where Lucanthone binds, supported by mutagenesis (e.g., reduced inhibition in hydrophobic mutants). Comparative studies with Hycanthone (IC50 = 80 nM) reveal higher affinity due to optimized interactions, validated by BIACORE and CD spectroscopy .
Q. What experimental designs are optimal for studying Lucanthone's synergistic effects with temozolomide (TMZ) in glioma?
- Use combination index (CI) analysis in TMZ-resistant glioma models (e.g., GL261, KR158 cells). Lucanthone (5–10 µM) enhances TMZ efficacy by suppressing autophagy-mediated chemoresistance. Validate via:
- Clonogenic assays to assess long-term survival.
- In vivo xenograft models with tumor volume monitoring and post-treatment immunohistochemistry (e.g., Olig2, Ki67 reduction) .
Q. How does Lucanthone enhance TRAIL-induced apoptosis, and what methodological approaches validate this synergy?
- Lucanthone upregulates DR5 receptor expression via mRNA stabilization and miR-216a-5p modulation. Methodologies include:
- siRNA knockdown of DUB3 to confirm Mcl-1 ubiquitination.
- Flow cytometry (Annexin V/PI staining) to quantify apoptosis in TRAIL-resistant cells (e.g., Caki, ACHN) .
Q. What structural alerts in aromatic N-oxides correlate with mutagenicity, and how are these applied to Lucanthone derivatives?
- Structure–Activity Relationship (SAR) fingerprinting identifies mutagenic alerts in aromatic N-oxides via hierarchical substructure searches (101 predefined motifs). For Lucanthone N-oxide, prioritize Ames testing and Comet assays to assess DNA damage potential, especially in APE1-deficient models .
Q. What multi-parametric approaches assess Lucanthone's impact on the tumor microenvironment (TME) in vivo?
- Combine multispectral immunohistochemistry (e.g., CD31 for vasculature, F4/80 for macrophages) with RNA-seq to profile TME changes. Key findings:
- Reduced Olig2 and CD31 intensity in gliomas.
- Altered vascular geometry (increased lumen circularity) .
Q. How do multi-omics approaches clarify Lucanthone's dual roles in autophagy inhibition and stemness regulation?
- Integrate phosphoproteomics (kinase signaling), transcriptomics (miRNA profiling), and metabolomics (lysosomal lipid accumulation) in glioma stem-like cells. Validate using CRISPR-Cas9 PPT1 knockouts to dissect autophagy-independent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
